molecular formula C20H17N3O4S2 B5210753 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide

货号 B5210753
分子量: 427.5 g/mol
InChI 键: VWNWFHVWJHKHDW-QGOAFFKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. This compound is unique in that it selectively targets hypoxic regions within tumors, making it a promising candidate for cancer treatment.

作用机制

TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in the microenvironment of solid tumors. Once activated, TH-302 releases a cytotoxic agent that selectively targets hypoxic cells within the tumor. This mechanism of action makes TH-302 an attractive candidate for cancer treatment, as it reduces the risk of off-target effects and minimizes damage to healthy tissue.
Biochemical and Physiological Effects:
TH-302 has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, leading to a reduction in tumor size. In addition, TH-302 has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. These biochemical and physiological effects make TH-302 a promising candidate for cancer treatment.

实验室实验的优点和局限性

One of the advantages of TH-302 is its selective targeting of hypoxic regions within tumors, which enhances the efficacy of chemotherapy and radiation therapy. However, one limitation of TH-302 is its dependence on hypoxic conditions for activation, which may vary between tumors and individuals. In addition, the use of TH-302 in combination therapy may require careful dosing and scheduling to avoid adverse effects.

未来方向

There are several future directions for the development of TH-302 as a cancer treatment. One direction is the optimization of dosing and scheduling in combination therapy to maximize efficacy and minimize adverse effects. Another direction is the investigation of TH-302 in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, the development of new hypoxia-activated prodrugs with improved pharmacokinetic properties may further enhance the efficacy of cancer treatment.

合成方法

The synthesis of TH-302 involves several steps, including the reaction of 4-aminobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with N-(2-bromoethyl)benzamide. The final step involves the deprotection of the amino group to yield TH-302. This synthesis method has been optimized to produce high yields of pure TH-302.

科学研究应用

TH-302 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its selective targeting of hypoxic regions within tumors has been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, TH-302 has been found to have synergistic effects with other chemotherapy drugs, making it a promising combination therapy.

属性

IUPAC Name

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c21-29(26,27)17-10-8-15(9-11-17)22-20(25)18(13-16-7-4-12-28-16)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)(H2,21,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWFHVWJHKHDW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。